molecular formula C8H4ClN3 B8467835 3-Chloro-5-(cyanomethyl)picolinonitrile

3-Chloro-5-(cyanomethyl)picolinonitrile

Cat. No.: B8467835
M. Wt: 177.59 g/mol
InChI Key: FTOSLANGPYLFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(cyanomethyl)picolinonitrile is a substituted pyridine derivative featuring a chlorine atom at the 3-position and a cyanomethyl group at the 5-position of the pyridine ring. Chlorinated picolinonitriles are often valued for their reactivity in cross-coupling reactions and as intermediates in synthesizing bioactive molecules .

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

3-chloro-5-(cyanomethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-7-3-6(1-2-10)5-12-8(7)4-11/h3,5H,1H2

InChI Key

FTOSLANGPYLFSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C#N)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-Chloro-5-(cyanomethyl)picolinonitrile, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Substituents CAS No. Molecular Weight Key Applications References
3-Chloro-5-(trifluoromethyl)picolinonitrile Cl (3-), CF₃ (5-) Not provided ~220.5 (estimated) Precursor for fungicides (e.g., fluopicolide); ligand synthesis
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile Cl (3-), boronate ester (5-) 1220219-63-5 264.52 Suzuki-Miyaura cross-coupling intermediate
3-(Cyanomethyl)picolinonitrile CNCH₂ (3-) 5912-34-5 145.15 Heterocyclic framework construction; drug development
3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile Cl (3-), ethynyl-propoxyphenyl (5-) 1186638-12-9 296.76 Material science applications; synthetic intermediate
ABM-7 (3-chloro-5-(3-(4-hydroxyphenyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)picolinonitrile) Cl (3-), thioxoimidazolidin-hydroxyphenyl (5-) Not provided ~403.9 (estimated) Androgen receptor degradation (pharmaceutical target)

Key Research Findings and Gaps

  • Synthetic Flexibility: Chlorinated picolinonitriles are versatile intermediates, but the cyanomethyl variant’s reactivity in nucleophilic substitutions remains underexplored in the evidence.
  • Data Limitations: Physical properties (e.g., melting/boiling points) and toxicity profiles for this compound are absent in the provided sources, necessitating further experimental studies.

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